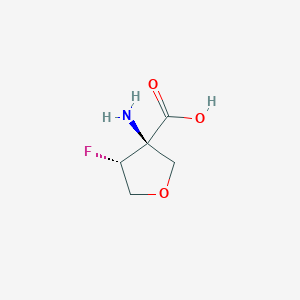
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include topoisomerase enzymes, which are essential for DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloro-4-fluoro-phenylboronic acid: Similar in structure but lacks the acridine moiety.
3-Bromo-6-chloro-2-fluorophenyl)methanol: Contains similar halogen substitutions but differs in the functional groups attached to the aromatic ring.
Uniqueness
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine is unique due to its acridine core, which imparts specific biological activities not found in simpler aromatic compounds. The presence of multiple halogen atoms also enhances its reactivity and potential as a pharmacophore.
Properties
CAS No. |
62383-33-9 |
|---|---|
Molecular Formula |
C19H11BrClFN2 |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
2-bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H11BrClFN2/c20-11-4-7-17-16(8-11)19(23-14-3-1-2-13(22)10-14)15-6-5-12(21)9-18(15)24-17/h1-10H,(H,23,24) |
InChI Key |
CBNIMSMXXLUCRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


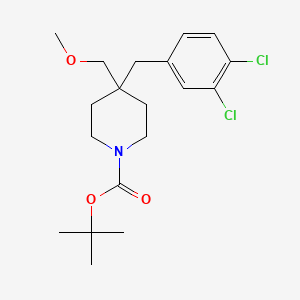

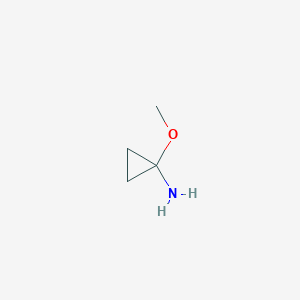
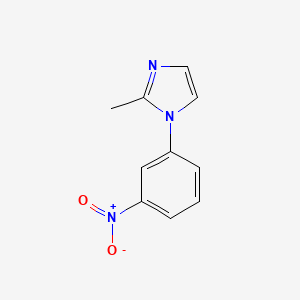
![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)
![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
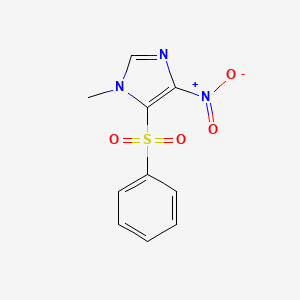
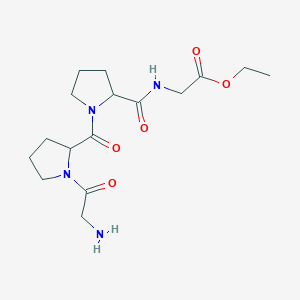
![[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12936133.png)

![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)
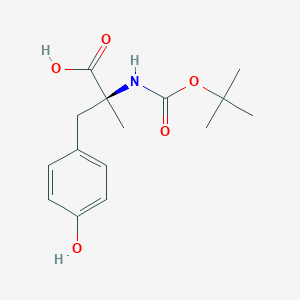
![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
